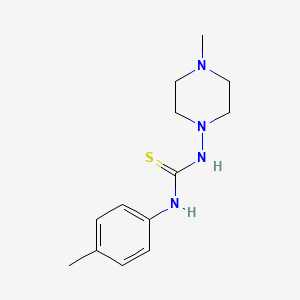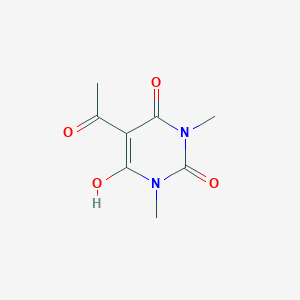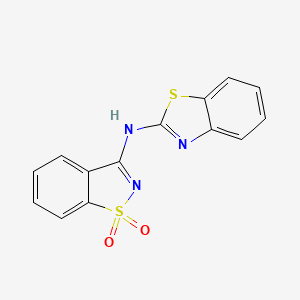![molecular formula C13H19NO2 B5620872 1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5620872.png)
1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes. For instance, the synthesis of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate features a twisted tetra-substituted pyrrolidine ring with an N-bound ethylcarboxylate substituent (Pedroso et al., 2020). Another example is the creation of complex pyrrolidine structures through reactions involving hydroxy-L-proline and L-proline (Fu et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of related pyrrolidine compounds reveals complex conformations and bonding patterns. For example, the 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate has a pyrrolidine and 3,4-dihydro-2H-pyran rings exhibiting envelope conformations (He, 2010).
Chemical Reactions and Properties
Chemical reactions of pyrrolidine derivatives are diverse, ranging from intramolecular cycloaddition to complex synthesis involving multi-component reactions (Ahankar et al., 2021).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure. For example, the crystal structure and molecular conformations of these compounds play a significant role in determining their physical characteristics, as seen in various X-ray diffraction studies (Wang et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key aspects of these compounds. Studies like the one on the acylation of pyrrolidine-2,4-diones provide insights into their chemical behavior (Jones et al., 1990).
properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-6-13(7-5-12)16-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAZUIKTQVYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5620807.png)
![(1S*,5R*)-6-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5620820.png)
![2-(pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620821.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5620830.png)


![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5620846.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5620848.png)

![(3R*,4S*)-4-cyclopropyl-1-[(2-phenylpyrimidin-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620870.png)
![N~4~-(3,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B5620875.png)